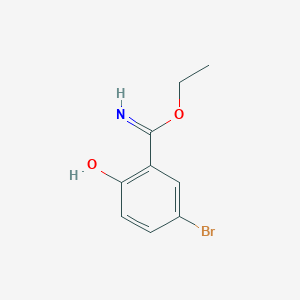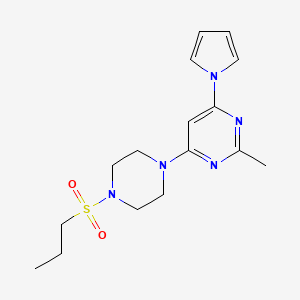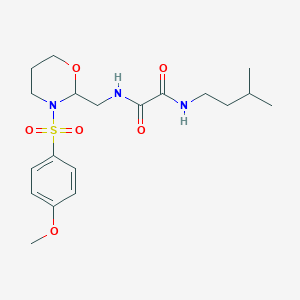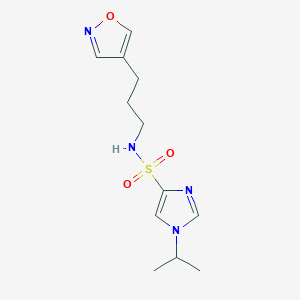![molecular formula C18H19N3O3 B2781475 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921467-50-7](/img/structure/B2781475.png)
3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, with the various groups (benzyl, ethyl, methoxy, and methyl) attached at the 3, 6, 5, and 1 positions respectively. The dione indicates the presence of two ketone groups, which would be at the 2 and 4 positions of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, etc. Without specific data, we can only speculate on these properties .Scientific Research Applications
Breast Cancer Treatment
The pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which share structural features with ribociclib and palbociclib (selective CDK4/6 inhibitors), exhibit promising anti-breast-cancer activity. These compounds have been evaluated against estrogen receptor-positive (ER+) and triple-negative breast cancer cell lines. Notably, dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives demonstrate significant antiproliferative effects, particularly against triple-negative breast cancer cells .
Metastatic Breast Cancer Therapy
CDK4/6 inhibitors, including ribociclib and palbociclib, have revolutionized metastatic breast cancer treatment. These inhibitors, featuring pyrrolo-[2,3-d]pyrimidine and pyrido [2,3-d]pyrimidine moieties, enhance progression-free survival (PFS) and overall survival (OS) when combined with endocrine therapy for ER+ advanced breast cancer .
Chemical Biology and Drug Design
Understanding the interactions of this compound with biological targets (e.g., enzymes, receptors) can guide drug design. Computational studies and molecular docking experiments may reveal its binding affinity and potential therapeutic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-13-10-19-16-14(15(13)24-3)17(22)21(18(23)20(16)2)11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEYQDCGQFWEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)
![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)




![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2781413.png)
![N-mesityl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781415.png)